4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C11H14N2O2. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-(2-methoxyethyl)isoindoline-1,3-dione with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives .
Scientific Research Applications
4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione
- 5-Amino-2-(4-methoxyphenethyl)isoindoline-1,3-dione
- 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione
- 5-Amino-2-(2,6-difluorophenyl)isoindoline-1,3-dione
Uniqueness
4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features and the presence of the methoxyethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-6-5-13-7-9-8(11(13)14)3-2-4-10(9)12/h2-4H,5-7,12H2,1H3 |
InChI Key |
RSMNSIISTWEBEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(C1=O)C=CC=C2N |
Origin of Product |
United States |
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